molecular formula C5H12O3S B109944 Butyl methanesulfonate CAS No. 1912-32-9

Butyl methanesulfonate

Cat. No. B109944
CAS RN: 1912-32-9
M. Wt: 152.21 g/mol
InChI Key: LFLBHTZRLVHUQC-UHFFFAOYSA-N
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Description

Butyl methanesulfonate (BMS) is a compound with the molecular formula C5H12O3S and a molecular weight of 152.21 . It is also known by other names such as n-Butyl methanesulfonate, Butyl mesylate, and Butyl methanesulphonate . BMS is used as a reactant in the preparation of task-specific ionic liquids .


Synthesis Analysis

BMS can be synthesized using sodium methylate in methanol at 0°C for 1 hour, followed by a reaction for 6 hours . The reaction involves 151g of 99% 1,2’-benzisothiazolin-3-one (1 mol) added to 257g of methanol, and 193g of a 28% solution of sodium methoxide in methanol (sodium methanol) added dropwise .


Molecular Structure Analysis

The molecular structure of BMS can be represented by the Hill Notation: C5H12O3S . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .


Chemical Reactions Analysis

BMS is a biological alkylating agent. Its alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The reactions between the sulfonates and alcohols may result in the formation of alkyl sulfonates .


Physical And Chemical Properties Analysis

BMS is a liquid at 20°C . It has a specific gravity of 1.11 at 20/20°C and a refractive index of 1.43 . It is soluble in water, with a solubility of 12.5 mg/ml or 0.0819 mol/l .

Scientific Research Applications

  • Chemical Structure and Stability Analysis : Lacombe et al. (1996) studied the thermolysis of methyl methanethiosulfinate and methyl tert-butyl sulfoxide, providing insights into the electronic structure and thermal stability of methanesulfenic acids, which are related to butyl methanesulfonate (Lacombe et al., 1996).

  • Microbial Metabolism : Kelly and Murrell (1999) discussed the microbial metabolism of methanesulfonic acid, a key intermediate in the biogeochemical cycling of sulfur, highlighting its formation from the oxidation of atmospheric dimethyl sulfide and its role in the environment (Kelly & Murrell, 1999).

  • Catalytic Applications in Chemical Synthesis : Liu Li-jun (2004) investigated the use of copper methanesulfonate in catalyzing esterification reactions, demonstrating its higher catalytic activity compared to other Lewis acids (Liu Li-jun, 2004). Additionally, Xiaohan (2009) reported on the nonacidic catalysis of n-butyl cinnamate synthesis using copper methanesulfonate (Xiaohan, 2009).

  • Green Chemistry Initiatives : Wilkinson (2011) described the use of methanesulfonic anhydride for promoting the Friedel-Crafts acylation reaction, offering a more environmentally friendly methodology with minimal waste (Wilkinson, 2011).

  • Study of Reaction Mechanisms : Inomoto et al. (1969) conducted a study on the hydrolysis of methanesulfonates, providing valuable data on the reaction mechanisms and kinetics (Inomoto et al., 1969).

  • Analytical Chemistry Applications : Sitaram et al. (2011) developed a sensitive gas chromatography-mass spectrometry method for determining various alkyl methanesulfonates, highlighting the method's application in pharmaceutical analysis (Sitaram et al., 2011).

Safety And Hazards

BMS is toxic if swallowed and may cause skin and eye irritation. It may cause cancer and respiratory irritation . It is classified as a potential genotoxic impurity .

properties

IUPAC Name

butyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H12O3S/c1-3-4-5-8-9(2,6)7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLBHTZRLVHUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073281
Record name Methanesulfonic acid, butyl ester
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Molecular Weight

152.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Butyl methanesulfonate

CAS RN

1912-32-9, 63732-28-5
Record name Butyl methanesulfonate
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Record name Butyl methanesulfonate
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Record name Butane, methylsulfonyloxy-
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Record name Butyl methanesulfonate
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Record name Methanesulfonic acid, butyl ester
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Record name Butyl methanesulphonate
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Record name BUTYL METHANESULFONATE
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Synthesis routes and methods I

Procedure details

3-(2-hydroxyethoxy)-4-(triphenylmethoxy)-1-butanol (14.0 g, 35.7 mmol) was dissolved in 140 mL of CH2Cl2, was cooled to 0° C. under N2, and triethylamine (10.8 g, 14.9 mL, 0.107 mol. 3.0 eq.) was added. Methanesulfonyl chloride (11.0 g, 7.46 mL, 96.4 mmol, 2.7 eq.) was then added dropwise at <5° C. The resultant reaction mixture was diluted with additional CH2Cl2 (300 mL) and was washed with 200 mL of water and 200 mL of an aqueous saturated solution of ammonium chloride. The aqueous layers were back-extracted with 50 mL of CH2Cl2 and the combined organic layer was washed with 100 mL of brine and was dried (MgSO4) and evaporated in vacuo to give 18.4 g (94%) of 3-(2-[(methylsulfonyl)oxy]ethoxy]-4-triphenylmethoxy)-1-butanol methane sulfonate as a white solid.
Name
3-(2-hydroxyethoxy)-4-(triphenylmethoxy)-1-butanol
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
14.9 mL
Type
reactant
Reaction Step Two
Quantity
7.46 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Methanesulfonyl chloride (15.45 g, 0.13 mol) was added to a mixture of n-butanol (10 g, 0.13 mol), triethylamine (26.3 g, 0.26 mol) and dichloromethane (150 g) at 10° C. After being stirred at room temperature overnight, water (100 g) was added to the reaction mixture and the layers were separated. The organic layer was concentrated in vacuo at room temperature. This gave 18 g (90%) of the title mesylate as an oil. 1H NMR analysis supports the stated structure. *Previously described in J. Am. Chem. Soc. 1933, 55, 345-349.
Quantity
15.45 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
26.3 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 1.00 g (2.18 mmol) of 5-(4′-hydroxyphenyl)-7-(dimethylamino)tetrahydrobenzo-thiepine-1,1-dioxide (obtained from Example 1402, Step 10), 2.68 g (10.88 mmol) of busulfan, and 1.50 g (10.88 mmol) of potassium carbonate in 20 mL of acetone was stirred at reflux overnight. The mixture was concentrated in vacuo and the crude was dissolved in 30 mL of ethyl acetate. The insoluble solid was filtered off and the filtrate was concentrated in vacuo. The resulting white foam was chromatographed through silica gel column, and eluted with 30% ethyl acetate/hexane to give 1.02 g (77%) of butyl mesylate intermediate as a white solid: 1H NMR (CDCl3) δ0.90 (m, 6H), 1.20-1.67 (m, 12H), 1.98 (m, 4H), 2.22 (m, 1H), 2.83 (s, 6H), 3.04 (s, 3H), 3.08 (ABq, 2H), 4.05 (t, J=5.55 Hz, 2H), 4.11 (d, J=6.90 Hz, 1H), 4.35 (t, J=6.0 Hz, 2H), 5.49 (s, 1H), 6.00 (d, J=2.4 Hz, 1H), 6.52 (dd, J=9.0 Hz, 2.7 Hz, 1H), 6.93 (d, J=9.0 Hz, 2H), 7.42 (d, J=8.4 Hz, 2H), 7.90 (d, J=9.0 Hz, 1H)
Name
5-(4′-hydroxyphenyl)-7-(dimethylamino)tetrahydrobenzo-thiepine-1,1-dioxide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.68 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
77%

Synthesis routes and methods IV

Procedure details

To a 500 cm3 round-bottomed flask, equipped with a magnetic stirrer and pressure equalising dropping funnel, was added butanol (55,6 g, 0.75 mol), triethylamine (55.7 g, 0.55 mol) and dichloromethane (300 cm3). Methanesulfonyl chloride (57.3 g, 0.05 mol) was then added dropwise over a two-hour period from the dropping funnel, with cooling from an ice bath. The mixture was stirred for a further 24 hours at room temperature. The reaction mixture was filtered, concentrated on a rotary evaporator, and distilled (bp −80−90° C. at 5 mm Hg). This gave 68.1 g (98%) of a colourless oil.
Quantity
0.75 mol
Type
reactant
Reaction Step One
Quantity
55.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
57.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
318
Citations
G Chuchani, S Pekerar, RM Dominguez… - The Journal of …, 1989 - ACS Publications
The gas-phase elimination kinetics of eight primary alkyl methanesulfonates were studied in a seasoned, static reaction vessel over the temperature range of 280.6-350.2 C and the …
Number of citations: 18 pubs.acs.org
C Sitaram, RB Rupakula, BN Reddy… - Indian journal of …, 2011 - ncbi.nlm.nih.gov
… and n-butyl methanesulfonate in doxazosin mesylate has … isopropyl methanesulfonate and n-butyl methanesulfonate on a DB-… methanesulfonate and n-butyl methanesulfonate is 6 ppm …
Number of citations: 20 www.ncbi.nlm.nih.gov
H Hoppe IV, KM Call, PM Leong, WG Thilly - … Research/Fundamental and …, 1991 - Elsevier
Cell of the human lymphoblast line WI-L2 and its derivative TK-6 were synchronized by centrifugal elutriation and cell-cycle dependent mutation to 6TG R (HPRT) and OUA R (Na + , K + …
Number of citations: 6 www.sciencedirect.com
JC Ball, IT Salmeen, SM Morris - Environmental and molecular …, 1989 - Wiley Online Library
… tion of SCE we examined the genotoxicity of optically active 2-butyl methanesulfonate (2-BMS). Secondary butyl methanesulfonate was selected for the following reasons: 1) The 2-butyl …
Number of citations: 3 onlinelibrary.wiley.com
SA Slapikoff, BM Andon, WG Thilly - Mutation Research/Environmental …, 1978 - Elsevier
The toxic and mutagenic effects of butyl methanesulfonate (BMS) were compared among four diploid human lymphoblast lines, MIT-2, WI-L2, MGL8B-2 and GM 130. The toxic and …
Number of citations: 6 www.sciencedirect.com
GA Sega - Mutation Research/Reviews in Genetic Toxicology, 1984 - Elsevier
Ethyl methanesulfonate (EMS) is a monofunctional ethylating agent that has been found to be mutagenic in a wide variety of genetic test systems from viruses to mammals. It has also …
Number of citations: 360 www.sciencedirect.com
J Zhou, J Xu, X Zheng, W Liu… - Journal of separation …, 2017 - Wiley Online Library
… MMS (99.0%), EMS (98.5%), and butyl methanesulfonate (98.5%) were purchased from J&K (… Internal standard solution: the solution of butyl methanesulfonate with concentration of 0.75 …
HL Liber, WG Thilly - … Research/Fundamental and Molecular Mechanisms of …, 1982 - Elsevier
… 3 compares these expression times after the cells had been treated with 3.0-mM butyl methanesulfonate for 2 h. Mutant fractions for both markers stabilized at the same value, 40× 10-6; …
Number of citations: 293 www.sciencedirect.com
G Chuchani, RM Dominguez, A Rotinov… - Journal of Physical …, 1990 - ACS Publications
… The products2-phenylethyl methanesulfonate (bp 118-120 C at 0.1 Torr)4 and 4-phenyl-1 -butyl methanesulfonate were purified in an alumina chromatographic column using a mixture …
Number of citations: 16 pubs.acs.org
WE Truce, LW Christensen - The Journal of Organic Chemistry, 1968 - ACS Publications
The mass spectral fragmentation patterns of several alkyl, cycloalkyl, and aryl methanesulfonates havebeen recorded and studied. Deuterium-labeling experiments have been …
Number of citations: 23 pubs.acs.org

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